6-Chloro-1H-imidazo[4,5-b]pyridin-2-amine;hydrochloride
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Overview
Description
6-Chloro-1H-imidazo[4,5-b]pyridin-2-amine;hydrochloride is a chemical compound that belongs to the class of imidazopyridines. This compound is characterized by the presence of a chlorine atom at the 6th position of the imidazo[4,5-b]pyridine ring system and an amine group at the 2nd position. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.
Mechanism of Action
Target of Action
Imidazo[4,5-b]pyridine derivatives are known to interact with various cellular targets, including enzymes and receptors .
Mode of Action
Imidazo[4,5-b]pyridine derivatives are known to interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
Imidazo[4,5-b]pyridine derivatives are known to influence various cellular pathways .
Pharmacokinetics
Imidazo[4,5-b]pyridine derivatives are known to have various pharmacokinetic properties .
Result of Action
Imidazo[4,5-b]pyridine derivatives are known to have various biological activities .
Action Environment
Environmental factors can influence the action of many chemical compounds .
Biochemical Analysis
Biochemical Properties
It is known that imidazopyridines, the class of compounds to which it belongs, are promising purine bioisosteres for potential medical applications . They have been used in the design of compounds with valuable medicinal properties .
Cellular Effects
Some imidazopyridines have shown significant effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that imidazopyridines can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that imidazopyridines can have long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of 6-Chloro-1H-imidazo[4,5-b]pyridin-2-amine;hydrochloride at different dosages in animal models have not been reported yet. It is known that the effects of imidazopyridines can vary with different dosages in animal models .
Metabolic Pathways
It is known that imidazopyridines can interact with various enzymes or cofactors .
Transport and Distribution
It is known that imidazopyridines can interact with various transporters or binding proteins .
Subcellular Localization
It is known that imidazopyridines can be directed to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-1H-imidazo[4,5-b]pyridin-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of 2-chloro-3-nitropyridine as a starting material, which undergoes a series of reactions including reduction, cyclization, and chlorination to yield the desired compound . The reaction conditions often involve the use of catalysts such as palladium on carbon (Pd/C) and solvents like ethanol (EtOH) to facilitate the reactions .
Industrial Production Methods
In an industrial setting, the production of 6-Chloro-1H-imidazo[4,5-b]pyridin-2-amine;hydrochloride may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-1H-imidazo[4,5-b]pyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The chlorine atom at the 6th position can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
The reactions typically require specific conditions such as controlled temperature, pH, and the presence of catalysts. For example, palladium-catalyzed coupling reactions are often performed under an inert atmosphere using solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield imidazo[4,5-b]pyridine N-oxides, while substitution reactions can produce various substituted imidazopyridines .
Scientific Research Applications
6-Chloro-1H-imidazo[4,5-b]pyridin-2-amine;hydrochloride has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
2-Ethyl-6-chloro imidazo[1,2-a]pyridine: This compound has similar structural features but differs in the position and type of substituents.
6-(4-Substituted phenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)imidazo[2,1-b][1,3,4]thiadiazole: This compound contains a thiadiazole ring fused to the imidazopyridine core.
Uniqueness
6-Chloro-1H-imidazo[4,5-b]pyridin-2-amine;hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
6-chloro-1H-imidazo[4,5-b]pyridin-2-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN4.ClH/c7-3-1-4-5(9-2-3)11-6(8)10-4;/h1-2H,(H3,8,9,10,11);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRPCUDAEIYIQSF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1NC(=N2)N)Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Cl2N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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